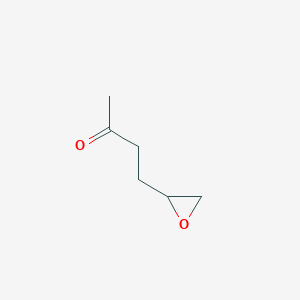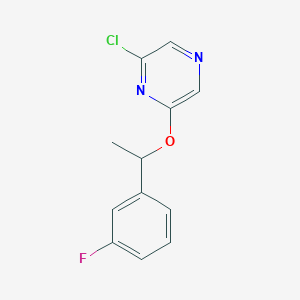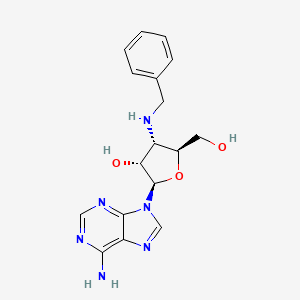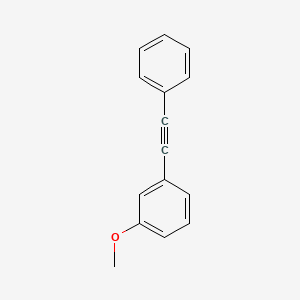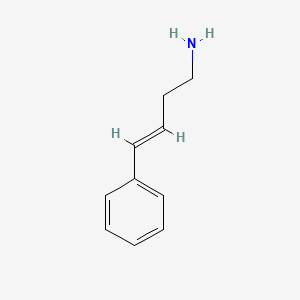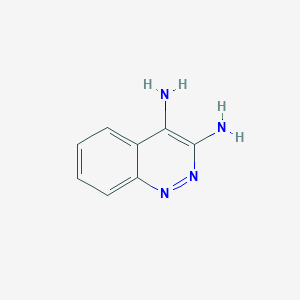
Cinnoline-3,4-diamine
Vue d'ensemble
Description
Cinnoline-3,4-diamine is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂ . It belongs to the cinnoline family and is isomeric with other naphthyridines such as quinoxaline, phthalazine, and quinazoline. The cinnoline nucleus consists of a benzene ring fused with a pyridine moiety, resulting in a double-ring structure .
Synthesis Analysis
The synthesis of cinnoline-3,4-diamine involves various methods. One classical approach is the Richter cinnoline synthesis , where the alkyne o-C₆H₄(NH₂)C≡CCO₂H cyclizes in water to form 4-hydroxycinnoline-3-carboxylic acid . Decarboxylation of this intermediate yields the parent cinnoline heterocycle. Improved methods include dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide .
Molecular Structure Analysis
The cinnoline ring system comprises two nitrogen atoms and is isosteric with quinoline and isoquinoline. It plays a crucial role in both natural and synthetic compounds. The first natural cinnoline derivative was isolated from Cichorium endivia , and synthetic molecules bearing the cinnoline framework are extensively studied due to their diverse biological activities .
Chemical Reactions Analysis
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. Various synthetic methods exist for constructing cinnoline-based molecules, such as the Widman–Stoermer synthesis . This ring-closing reaction involves an α-vinyl-aniline reacting with hydrochloric acid and sodium nitrite. Other methods include the Borsche cinnoline synthesis and transition metal-catalyzed reactions .
Physical And Chemical Properties Analysis
Safety And Hazards
Orientations Futures
Research on cinnoline derivatives continues to explore their potential as lead compounds for drug development. Investigating novel synthetic approaches, optimizing pharmacodynamic properties, and assessing safety profiles are essential for advancing cinnoline-based molecules in medicinal chemistry .
Propriétés
IUPAC Name |
cinnoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLXSTQDZKOOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493043 | |
| Record name | Cinnoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline-3,4-diamine | |
CAS RN |
64803-94-7 | |
| Record name | Cinnoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



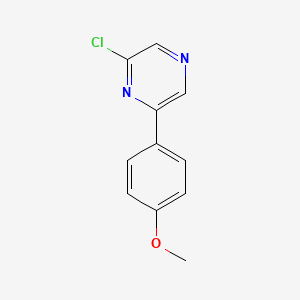
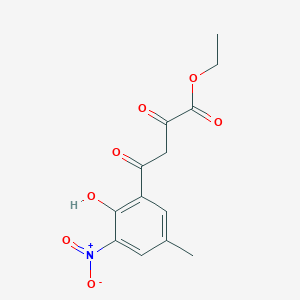
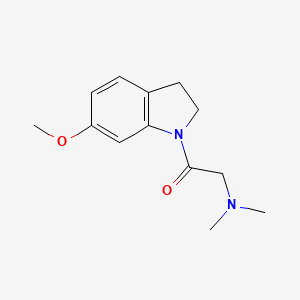
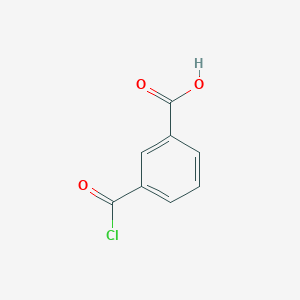
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)
![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)
